Thiol-PEG6-acid

Descripción general

Descripción

Thiol-PEG6-acid is a bifunctional polyethylene glycol (PEG) derivative that features a reactive thiol group on one end and a carboxylic acid group on the other. This unique chemical structure facilitates the formation of stable, hydrophilic conjugates through thiol-disulfide exchange or thiol-maleimide click chemistry . It is commonly used as a PEG-based linker for PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thiol-PEG6-acid can be synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG). The process typically involves the following steps:

Activation of PEG: The PEG is first activated by introducing a reactive group, such as a tosyl or mesyl group, at one end.

Thiol Functionalization: The activated PEG is then reacted with a thiol-containing compound to introduce the thiol group.

Carboxylation: The other end of the PEG is functionalized with a carboxylic acid group through a reaction with a carboxylating agent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and scalability, often involving continuous flow chemistry and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Thiol-PEG6-acid undergoes several types of chemical reactions, including:

Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, forming disulfide bonds with other thiol-containing molecules.

Thiol-Maleimide Click Chemistry: The thiol group can react with maleimide groups to form stable thioether bonds.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.

Common Reagents and Conditions

Thiol-Disulfide Exchange: Typically performed in aqueous solutions at neutral to slightly basic pH.

Thiol-Maleimide Click Chemistry: Conducted in organic solvents such as dimethyl sulfoxide (DMSO) at room temperature.

Esterification: Requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Major Products Formed

Disulfides: Formed through thiol-disulfide exchange.

Thioethers: Resulting from thiol-maleimide click chemistry.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Thiol-PEG6-acid is extensively utilized in the development of drug delivery systems due to its ability to improve the pharmacokinetics and biodistribution of therapeutic agents. Its thiol-reactive nature allows for conjugation with various drugs and biologics, enhancing their stability and solubility.

PEGylation of Therapeutics

PEGylation involves attaching polyethylene glycol (PEG) chains to therapeutic agents, which can significantly reduce immunogenicity and prolong circulation time in the bloodstream. This compound is particularly effective for PEGylating proteins and peptides that contain cysteine residues. This modification can lead to:

- Increased Solubility : PEGylation improves the solubility of hydrophobic drugs in aqueous environments, facilitating their administration.

- Reduced Immunogenicity : By masking antigenic sites, PEGylated therapeutics elicit a lower immune response compared to their unmodified counterparts .

Nanoparticle Formulation

This compound is also used in formulating nanoparticles for targeted drug delivery. The incorporation of PEG chains onto nanoparticle surfaces enhances their stealth properties, allowing them to evade the mononuclear phagocyte system (MPS) and prolong circulation time. This property is particularly beneficial for:

- Cancer Therapy : PEGylated nanoparticles can accumulate at tumor sites through the enhanced permeability and retention (EPR) effect, improving therapeutic efficacy while minimizing side effects .

Biomaterials and Tissue Engineering

In tissue engineering, this compound plays a crucial role in developing hydrogels and scaffolds that mimic natural extracellular matrices.

Hydrogel Formation

This compound can be crosslinked with other thiolated polymers to form hydrogels that are biocompatible and biodegradable. These hydrogels are utilized for:

- Controlled Drug Release : Hydrogels can encapsulate drugs and release them in a controlled manner over time, which is critical for sustained therapeutic effects .

- Wound Healing : PEG-based hydrogels provide an ideal environment for cell growth and tissue regeneration, making them suitable for wound healing applications .

Cell Encapsulation

The ability to functionalize surfaces with this compound allows for the encapsulation of cells within hydrogels, providing a supportive environment for cell survival and proliferation. This application is particularly relevant in regenerative medicine where:

- Stem Cell Therapy : Encapsulated stem cells can be delivered to damaged tissues, promoting repair and regeneration .

Surface Modification Techniques

This compound is widely employed in surface modification processes to create non-fouling surfaces that resist protein adsorption.

Self-Assembled Monolayers (SAMs)

This compound can be used to form self-assembled monolayers on gold surfaces, which are crucial in various applications including biosensors and bioelectronics.

- Non-Fouling Properties : The presence of PEG chains on surfaces significantly reduces nonspecific protein adsorption, enhancing the performance of biosensors .

Case Studies

Several studies illustrate the practical applications of this compound across different domains:

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2021 | Drug Delivery | Demonstrated improved circulation time and reduced immunogenicity of PEGylated siRNA nanoparticles using this compound. |

| Liu et al., 2020 | Tissue Engineering | Developed a this compound hydrogel that supported stem cell proliferation and differentiation for cartilage repair. |

| Smith et al., 2022 | Surface Modification | Created non-fouling biosensor surfaces using this compound SAMs, resulting in enhanced sensitivity in protein detection assays. |

Mecanismo De Acción

Thiol-PEG6-acid exerts its effects primarily through its bifunctional nature, allowing it to form stable conjugates with various molecules. The thiol group can form disulfide bonds or thioether linkages, while the carboxylic acid group can participate in esterification reactions. In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

Thiol-PEG4-acid: A shorter PEG linker with similar functional groups.

Thiol-PEG8-acid: A longer PEG linker with similar functional groups.

Carboxy-PEG6-acid: A PEG derivative with a carboxylic acid group but lacking the thiol group.

Uniqueness

Thiol-PEG6-acid is unique due to its optimal PEG length, which provides a balance between flexibility and stability. The presence of both thiol and carboxylic acid groups allows for versatile conjugation strategies, making it highly valuable in the synthesis of complex molecules such as PROTACs .

Actividad Biológica

Thiol-PEG6-acid is a polyethylene glycol (PEG) derivative that incorporates a thiol group, making it a valuable compound in various biomedical applications, particularly in drug delivery systems and bioconjugation strategies. Its unique structure allows for the formation of stable linkages with proteins, peptides, and other biomolecules, enhancing their therapeutic potential.

This compound exhibits biological activity primarily through its ability to form disulfide bonds with cysteine residues in proteins and peptides. This property is crucial for the development of targeted drug delivery systems, where the conjugation of therapeutic agents to PEGylated carriers can improve solubility, stability, and bioavailability.

Antimicrobial Properties

Recent studies have highlighted the potential of thiol-functionalized PEG compounds in antimicrobial applications. For instance, research on PEGylated antimicrobial peptides demonstrated that these constructs showed reduced hemolytic activity while maintaining high antimicrobial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus . The incorporation of thiol groups allowed for enhanced binding to bacterial membranes, leading to increased antibacterial effects without significant toxicity to human cells.

Drug Delivery Systems

This compound has been utilized in the development of drug delivery systems that exploit the intracellular ubiquitin-proteasome system. These systems utilize PROTAC (Proteolysis Targeting Chimeras) technology, where thiol-terminated PEG linkers facilitate the selective degradation of target proteins. Studies have shown that these systems can effectively deliver inhibitors to cancer cells, demonstrating significant anti-tumor activity .

Case Studies

- Antimicrobial Peptide Conjugates : A study investigated the efficacy of various PEGylated antimicrobial peptide conjugates. The results indicated that conjugates containing this compound exhibited lower cytotoxicity compared to their non-PEGylated counterparts while maintaining potent antimicrobial activity against resistant strains .

- Targeted Cancer Therapy : In a colorectal cancer model, lipopolyplexes incorporating this compound were shown to effectively deliver tyrosine kinase inhibitors to EGFR-overexpressing cells. The study reported prolonged inhibition of EGFR activity when using PEGylated formulations compared to free drugs .

Summary of Findings

Propiedades

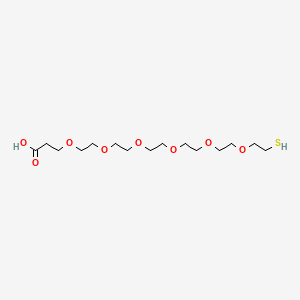

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O8S/c16-15(17)1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24/h24H,1-14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFZNXGXOCUHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160492 | |

| Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347750-77-9 | |

| Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.